4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
Overview
Description
4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one is a semi-synthetic opioid derived from thebaine. It is an important intermediate in the synthesis of various opioid analgesics, including oxycodone and oxymorphone . This compound is characterized by the presence of a hydroxyl group at the 14th position of the morphinan skeleton, which significantly influences its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one typically involves the oxidation of thebaine. One common method employs performic acid as the oxidizing agent, which converts thebaine into this compound . Another method involves the use of hydrochloride salt of thebaine, which provides this compound in high yield and purity .
Industrial Production Methods
On an industrial scale, the synthesis of this compound is often carried out using a two-step process. The first step involves the oxidation of thebaine to form this compound, followed by the reduction of this compound to produce oxycodone . This method is preferred due to its efficiency and the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one undergoes several types of chemical reactions, including:
Oxidation: Thebaine is oxidized to form this compound.
Reduction: This compound can be reduced to form oxycodone.
Substitution: Various substitution reactions can be carried out on the morphinan skeleton to produce different derivatives.
Common Reagents and Conditions
Oxidation: Performic acid or hydrochloride salt of thebaine
Reduction: Catalytic hydrogenation using 5% palladium on barium sulfate (Pd/BaSO4) in methanol.
Major Products Formed
Oxycodone: Formed by the reduction of this compound.
Oxymorphone: Another important derivative formed through similar synthetic routes.
Scientific Research Applications
4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one has several applications in scientific research:
Mechanism of Action
4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It binds to the mu-opioid receptor, leading to analgesic effects . The presence of the hydroxyl group at the 14th position enhances its binding affinity and potency compared to other opioids .
Comparison with Similar Compounds
Similar Compounds
Oxymorphone: Another derivative with similar pharmacological effects.
Hydrocodone: A related compound used for pain relief and cough suppression.
Uniqueness
This compound is unique due to its specific structural modification at the 14th position, which enhances its pharmacological properties and makes it a valuable intermediate in the synthesis of potent opioid analgesics .
Properties
IUPAC Name |
4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-6,13,16,21H,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCRAERBSFHMPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C(=O)C=CC2(C1CC5=C3C(=C(C=C5)OC)O4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871712 | |
Record name | 14-Hydroxy-3-methoxy-17-methyl-7,8-didehydro-4,5-epoxymorphinan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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